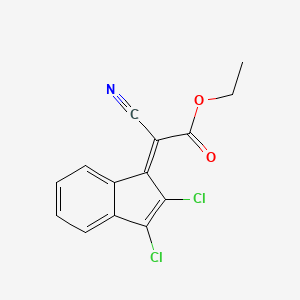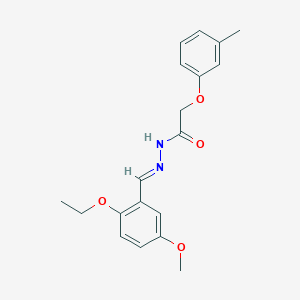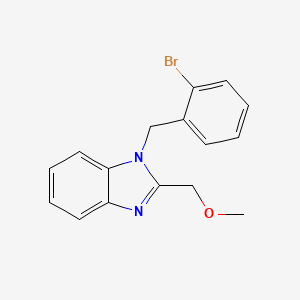
5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating various functional groups through reactions such as alkylation, acylation, and condensation. For example, compounds similar to the one , with methoxyphenyl and piperazine structures, have been synthesized by cyclocondensation reactions and modifications of pre-existing piperazine frameworks to introduce specific functional groups that impart desired biological activities (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and IR (infrared) spectroscopy. These methods provide insights into the arrangement of atoms, the presence of specific functional groups, and the overall geometry of the molecule. For instance, structural characterization of related compounds has been done using single crystal X-ray diffraction, revealing details about the crystal system, space group, and molecular conformation (Kumara et al., 2017).
Aplicaciones Científicas De Investigación
Serotonin Receptor Affinity
Several studies have focused on compounds structurally related to 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, highlighting their affinity towards serotonin receptors, particularly the 5-HT1A receptor. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) has been explored for its properties as a 5-HT1A serotonin antagonist, showing high affinity and selectivity towards 5-HT1A over other receptors, which suggests its potential use in neuropsychiatric disorder research and therapy (Raghupathi et al., 1991).
Antimicrobial Activities
Research into derivatives of piperazine, such as the synthesis of novel 1,2,4-triazole derivatives, has indicated potential antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, suggesting a possible application in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone, which may share structural similarities with 5-butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 with significant selectivity and efficacy, highlighting their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroreceptor Imaging
The development of macrocyclic appended 1-(2-methoxyphenyl)piperazine derivatives for 5-HT1A neuroreceptor imaging demonstrates the application of such compounds in enhancing the visualization of neuroreceptors related to mood and anxiety disorders. These studies are crucial for the management and treatment of neurological disorders, providing a deeper understanding of the brain's serotonergic system (Hazari et al., 2016).
Propiedades
IUPAC Name |
5-butyl-4-(2-methoxyacetyl)-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-8-16-11-19(15-9-6-7-14(2)10-15)17(21)12-20(16)18(22)13-23-3/h6-7,9-10,16H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJMORXFSGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)COC)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-4-(methoxyacetyl)-1-(3-methylphenyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)



![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)


![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)